molecular formula C17H17NO3 B4237094 N-[4-(allyloxy)phenyl]-3-methoxybenzamide

N-[4-(allyloxy)phenyl]-3-methoxybenzamide

Cat. No. B4237094
M. Wt: 283.32 g/mol
InChI Key: KACBSDURNPLLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)phenyl]-3-methoxybenzamide, also known as AM-251, is a chemical compound that is commonly used in scientific research. It is a selective antagonist of the cannabinoid receptor CB1, which is found in the brain and central nervous system. AM-251 has been shown to have a number of potential applications in the fields of neuroscience, pharmacology, and drug development.

Mechanism of Action

N-[4-(allyloxy)phenyl]-3-methoxybenzamide acts as a competitive antagonist of the CB1 receptor, which is one of two cannabinoid receptors found in the body. By binding to the CB1 receptor, N-[4-(allyloxy)phenyl]-3-methoxybenzamide blocks the action of endocannabinoids, which are naturally occurring compounds that activate the receptor. This leads to a reduction in the activity of the endocannabinoid system, which can have a number of effects on the body and brain.
Biochemical and Physiological Effects:
N-[4-(allyloxy)phenyl]-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects in animal and cell-based studies. These include a reduction in pain sensitivity, a decrease in anxiety-like behavior, and an attenuation of the rewarding effects of drugs of abuse. N-[4-(allyloxy)phenyl]-3-methoxybenzamide has also been found to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in a wide range of physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(allyloxy)phenyl]-3-methoxybenzamide in lab experiments is its selectivity for the CB1 receptor, which allows researchers to specifically target this receptor without affecting other receptors in the body. However, one limitation is that it can be difficult to control the dose and duration of exposure to N-[4-(allyloxy)phenyl]-3-methoxybenzamide, which can affect the results of experiments.

Future Directions

There are a number of potential future directions for research on N-[4-(allyloxy)phenyl]-3-methoxybenzamide and related compounds. These include investigating its potential as a therapeutic agent for various conditions, such as chronic pain, anxiety disorders, and addiction. Additionally, researchers may explore the use of N-[4-(allyloxy)phenyl]-3-methoxybenzamide as a tool for studying the endocannabinoid system and its role in various physiological processes. Finally, there may be opportunities to develop new CB1 receptor antagonists with improved selectivity, potency, and pharmacokinetic properties.

Scientific Research Applications

N-[4-(allyloxy)phenyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and addiction. It has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as appetite regulation, immune function, and memory formation.

properties

IUPAC Name

3-methoxy-N-(4-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-11-21-15-9-7-14(8-10-15)18-17(19)13-5-4-6-16(12-13)20-2/h3-10,12H,1,11H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACBSDURNPLLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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